10-Norparvulenone
Overview
Description
10-Norparvulenone is a fungal metabolite originally isolated from the fungus Microsphaeropsis sp. FO-5050. It is known for its antiviral properties, particularly against the influenza virus. The compound has a molecular formula of C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol . Its structure features a core skeleton of a six-membered carbon ring with a five-membered lactone ring fused to it, along with a ketone group and a secondary alcohol group.
Preparation Methods
10-Norparvulenone is typically isolated from fungal cultures. The preparation involves the fermentation of the fungus Microsphaeropsis sp. FO-5050, followed by extraction and purification processes. The fermentation is carried out in a suitable medium, and the compound is extracted using organic solvents. The purification is then achieved through chromatographic techniques .
Chemical Reactions Analysis
10-Norparvulenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Norparvulenone has several scientific research applications:
Chemistry: It is used as a model compound in the study of fungal metabolites and their chemical properties.
Biology: The compound is studied for its biological activities, including its antiviral and antimicrobial properties.
Medicine: this compound is being researched for its potential as an antiviral agent, particularly against the influenza virus.
Mechanism of Action
The exact mechanism by which 10-Norparvulenone exerts its antiviral effects is not fully understood. studies suggest that it targets the influenza virus’s sialidase activity, an enzyme crucial for viral entry into host cells. By inhibiting this enzyme, this compound potentially prevents viral infection and replication .
Comparison with Similar Compounds
10-Norparvulenone is closely related to other fungal metabolites such as parvulenone and O-methylasparvenone. These compounds share similar structural features, including a naphthalenone core. this compound is unique due to its specific antiviral properties and its distinct chemical structure, which includes additional hydroxyl and methoxy groups .
Similar compounds include:
- Parvulenone
- O-Methylasparvenone
- Leptothalenone A and B
These compounds also exhibit various biological activities, but this compound stands out for its potent antiviral effects against the influenza virus .
Properties
IUPAC Name |
4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSUIALRPVXVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346895 | |
Record name | (±)-10-Norparvulenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618104-32-8 | |
Record name | (±)-10-Norparvulenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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